molecular formula C9H15IN2O B2431096 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856043-99-6

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No. B2431096
CAS RN: 1856043-99-6
M. Wt: 294.136
InChI Key: QQDDADCMQHBUPD-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, also known as BMIPP, is a pyrazole derivative that has been extensively studied for its application in scientific research. BMIPP is a radiolabeled compound that has a high affinity for the myocardium, making it a useful tool for the diagnosis of heart disease.

Scientific Research Applications

Synthesis and NMR Study

Research on pyrazoles, similar to 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, includes the synthesis and detailed NMR spectroscopic studies of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles. These studies reveal significant insights into the chemical shifts and structural properties of these compounds (Holzer & Gruber, 1995).

Tautomerism in NH-Pyrazoles

Another research focus is on the tautomerism of NH-pyrazoles. The study explores the structures of NH-pyrazoles determined by X-ray crystallography and examines their tautomerism in both solution and solid state through NMR spectroscopy. This research enhances understanding of the behavior of pyrazole derivatives under various conditions (Cornago et al., 2009).

Electrosynthesis of Pyrazole Derivatives

The electrosynthesis of 4-iodo-substituted pyrazoles, which could include derivatives of 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, is also a significant area of study. This process involves iodination of pyrazole precursors in aqueous solutions, offering an efficient method for synthesizing substituted pyrazoles (Lyalin, Petrosyan, & Ugrak, 2010).

NMR Chemical Shifts Study

Further research includes analyzing the 13C NMR chemical shifts of various N-unsubstituted and N-methyl-pyrazole derivatives. Such studies are crucial for understanding the electronic environment in pyrazole rings and their derivatives (Cabildo, Claramunt, & Elguero, 1984).

Synthesis of Pyrazole Ligands and Complexes

Additionally, the synthesis and structural analysis of highly substituted pyrazole ligands, potentially including 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole derivatives, and their complexes with various metal ions are vital. These studies contribute to the development of new ligands and coordination complexes for potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).

properties

IUPAC Name

3-(butoxymethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-12(2)11-9/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDDADCMQHBUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole

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